N-(3-chloro-2-methylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, methyl, and hydroxy groups. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methylating agents.
Amide Formation: The carboxamide group is formed by reacting the pyrazole derivative with an amine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under microwave irradiation.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the methyl group on the hydroxyphenyl ring.
N-(3-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide: Lacks the methyl group on the chlorophenyl ring.
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the methyl group on both phenyl rings.
Uniqueness
N-(3-chloro-2-methylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both chloro and methyl groups on the phenyl rings, which may enhance its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H16ClN3O2 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-10-6-7-17(23)12(8-10)15-9-16(22-21-15)18(24)20-14-5-3-4-13(19)11(14)2/h3-9,23H,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
JZEBSDDPAKQCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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